Benzyl 9H-carbazole-9-carbodithioate
Overview
Description
Benzyl 9H-carbazole-9-carbodithioate is a chemical compound with the molecular formula C20H15NS2 It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 9H-carbazole-9-carbodithioate typically involves the reaction of 9H-carbazole-9-carbodithioic acid with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or column chromatography, would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 9H-carbazole-9-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate, dichloromethane, and toluene.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Benzyl 9H-carbazole-9-carbodithioate has several scientific research applications, including:
Polymer Chemistry: It is used as a reversible addition-fragmentation chain transfer (RAFT) agent in the polymerization of styrene and acrylates.
Materials Science: The compound’s ability to form stable radicals makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies:
Mechanism of Action
The mechanism of action of Benzyl 9H-carbazole-9-carbodithioate primarily involves its role as a RAFT agent in polymerization reactions. The compound facilitates the controlled radical polymerization process by reversibly forming a stable radical intermediate. This allows for precise control over the polymerization process, resulting in polymers with desired properties .
Molecular Targets and Pathways:
Molecular Targets: The compound targets the growing polymer chain radicals during the polymerization process.
Pathways Involved: The RAFT polymerization pathway involves the reversible addition and fragmentation of the RAFT agent, which regulates the growth of the polymer chains.
Comparison with Similar Compounds
9H-Carbazole-9-carbodithioic acid: A precursor to Benzyl 9H-carbazole-9-carbodithioate, used in similar polymerization reactions.
This compound derivatives: Various derivatives with different substituents on the benzyl group, used for specific applications in polymer chemistry and materials science.
Uniqueness: this compound is unique due to its ability to act as a RAFT agent, providing precise control over polymerization processes. Its structural properties also make it suitable for applications in advanced materials and biological studies .
Properties
IUPAC Name |
benzyl carbazole-9-carbodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NS2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKGYBBYMCANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)N2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467064 | |
Record name | 9H-Carbazole-9-carbodithioic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137780-73-5 | |
Record name | 9H-Carbazole-9-carbodithioic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzyl 9H-carbazole-9-carbodithioate (BCCDT) function in controlled radical polymerization?
A1: BCCDT acts as a reversible addition-fragmentation chain transfer (RAFT) agent. [, , ] This means it can reversibly deactivate propagating polymer chains, preventing uncontrolled growth and leading to polymers with well-defined molecular weights and narrow distributions. [] This control stems from the ability of the dithiocarbamate group to participate in a chain transfer reaction with growing polymer radicals. []
Q2: What makes BCCDT particularly effective in controlling the polymerization of certain monomers?
A2: Studies show that BCCDT exhibits excellent control over methyl acrylate (MA) polymerization, leading to living polymerization characteristics with very narrow polydispersity indices (PDI). [] This control is attributed to the strong stabilizing effect of the carbazole group on the intermediate radicals formed during the RAFT process, promoting a controlled chain transfer mechanism. [, ]
Q3: Are there limitations to BCCDT's effectiveness in controlling the polymerization of different monomers?
A3: While BCCDT effectively controls MA and styrene polymerization, it shows limited control over methyl methacrylate (MMA). [] Additionally, while BCCDT mediates controlled styrene polymerization, the reaction rate is significantly slower compared to other dithiocarbamates. [] This difference in reactivity highlights the influence of monomer structure on the RAFT process with BCCDT.
Q4: How does the structure of BCCDT compare to other dithiocarbamate RAFT agents?
A4: The key difference lies in the N-group. BCCDT possesses a bulky, conjugated carbazole ring attached to the nitrogen of the dithiocarbamate group. [, ] This structural feature significantly influences its reactivity and stabilizing effect on intermediate radicals compared to dithiocarbamates with simpler N-substituents. []
Q5: Beyond polymerization control, what other applications have been explored for BCCDT?
A5: BCCDT's use extends to synthesizing well-defined polymers with carbazole labels for optical applications. [] For instance, BCCDT facilitated the creation of a poly(methyl acrylate) (PMA) derivative containing both carbazole and azo functionalities, enabling fluorescent and UV absorption properties. []
Q6: What analytical techniques are commonly used to characterize BCCDT and the polymers synthesized using it?
A6: Common techniques include nuclear magnetic resonance (NMR) spectroscopy to confirm BCCDT's structure and the presence of the carbazole label in synthesized polymers. [, ] Gel permeation chromatography (GPC) is employed to determine the molecular weight and polydispersity of the resulting polymers. [, ] Additionally, techniques like UV-Vis spectroscopy are used to analyze the optical properties of polymers synthesized with BCCDT. [, ]
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